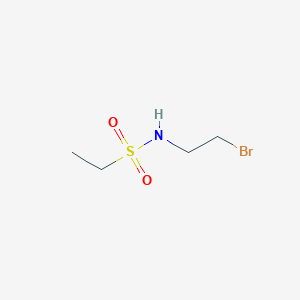![molecular formula C8H7N3O3 B1417834 Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate CAS No. 900783-11-1](/img/structure/B1417834.png)
Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate
Vue d'ensemble
Description
“Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate” is a chemical compound with the molecular formula C8H7N3O3 . It’s a product offered by several chemical suppliers .
Molecular Structure Analysis
The molecular structure of “Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate” can be found in databases like PubChem . The compound has a molecular weight of 193.16 .Physical And Chemical Properties Analysis
“Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate” has physical and chemical properties typical of a compound with its molecular structure . More specific properties like melting point, boiling point, and density are not provided in the search results .Applications De Recherche Scientifique
Synthesis and Imaging Applications : A study by Wang et al. (2014) discusses the synthesis of carbon-11-labeled 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazine derivatives. These compounds are potential PET tracers for imaging p38α mitogen-activated protein kinase, an important target in cancer and neurodegenerative diseases.
Antiproliferative Activities in Cancer Research : The antiproliferative activities of novel pyrrolo[2,1-f][1,2,4]triazine derivatives against human tumor cells were explored in a study by Zhang et al. (2018). The synthesized compounds showed selective inhibitory effects against A431 cells with highly expressed wild type epidermal growth factor receptor (EGFR), indicating potential use in cancer therapy.
Novel Heterocyclic System Synthesis : Research by Muzychka et al. (2019) describes the synthesis of methyl 8-oxo-3H,8H-2a,5a,7-triazaacenaphthylene-2-carboxylate from ethyl 4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester. This demonstrates the compound's utility in creating novel heterocyclic systems, which can have various applications in medicinal chemistry.
Inhibitor Synthesis for Cancer Treatment : A study by Bhide et al. (2006) discusses the synthesis of 4-(4-fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of vascular endothelial growth factor receptor-2 kinase. These compounds, including BMS-540215, have shown robust preclinical in vivo activity in human tumor xenograft models, highlighting their potential as cancer treatments.
Cytotoxic Activity against Cancer Cell Lines : The research by Liu et al. (2020) on novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives containing triazine moieties showed that these compounds have significant cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents.
Metabolic Studies : The metabolism and disposition of [14C]Brivanib Alaninate, a drug containing a pyrrolo[2,1-f][1,2,4]triazine structure, were studied in rats, monkeys, and humans, as reported by Gong et al. (2011). This research provides insights into the metabolic pathways and disposition of drugs containing this chemical structure.
Propriétés
IUPAC Name |
methyl 4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8(13)5-2-6-7(12)9-4-10-11(6)3-5/h2-4H,1H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQDYPYRSYZDNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=C1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735091 | |
| Record name | Methyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate | |
CAS RN |
900783-11-1 | |
| Record name | Methyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Chloro-3-(4-isopropylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417755.png)

![1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine](/img/structure/B1417759.png)

![3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B1417761.png)



![N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine](/img/structure/B1417768.png)

![2-[3-Methyl-2,5-dioxo-3-(propan-2-yl)pyrrolidin-1-yl]-2-phenylacetic acid](/img/structure/B1417772.png)
